molecular formula C24H20INO4 B557883 Fmoc-4-iodo-L-phenylalanine CAS No. 82565-68-2

Fmoc-4-iodo-L-phenylalanine

Cat. No.: B557883
CAS No.: 82565-68-2
M. Wt: 513.3 g/mol
InChI Key: LXOXXTQKKRJNNB-QFIPXVFZSA-N
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Description

Fmoc-4-iodo-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the phenyl ring is substituted with an iodine atom at the para position and the amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Fmoc-Phe(4-I)-OH primarily targets Dipeptidyl peptidase 4 in humans and Aminopeptidase S in Streptomyces griseus . These enzymes play crucial roles in protein metabolism and regulation.

Mode of Action

It’s known that the compound interacts with its targets, potentially altering their activity and resulting in changes to cellular processes .

Biochemical Pathways

Fmoc-Phe(4-I)-OH is used to prepare peptides containing the versatile Phe(4-I) residue . The compound can be converted to phosphophenylalanine or the protected phosphotyrosine analog F2Pmp (OEt) 2 . These conversions may affect various biochemical pathways, particularly those involving protein synthesis and modification .

Pharmacokinetics

It’s known that the compound is sparingly soluble in water , which may impact its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of Fmoc-Phe(4-I)-OH’s action are largely dependent on the specific peptides it’s incorporated into. As a versatile residue, Phe(4-I) can be converted into a wide variety of substituted phenylalanines, potentially leading to diverse effects .

Action Environment

The action, efficacy, and stability of Fmoc-Phe(4-I)-OH can be influenced by various environmental factors. For instance, its solubility may be affected by the pH and temperature of its environment . Additionally, the compound’s stability and reactivity could be influenced by the presence of other substances in its environment.

Biochemical Analysis

Biochemical Properties

It is known that this compound can be converted to phosphophenylalanine . This suggests that Fmoc-4-iodo-L-phenylalanine may interact with enzymes, proteins, and other biomolecules involved in phosphorylation reactions.

Molecular Mechanism

It is known that this compound can be converted to phosphophenylalanine , suggesting that it may exert its effects at the molecular level through this conversion

Metabolic Pathways

It is known that this compound can be converted to phosphophenylalanine , suggesting that it may be involved in phosphorylation pathways

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of Fmoc-4-iodo-L-phenylalanine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOXXTQKKRJNNB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375792
Record name Fmoc-4-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82565-68-2
Record name Fmoc-4-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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